- Preparation of azaheterocyclic compounds for treating fibrosis diseases, China, , ,
Cas no 92822-03-2 (4-(4-fluorophenyl)methylpiperidine hydrochloride)
92822-03-2 structure
Product Name:4-(4-fluorophenyl)methylpiperidine hydrochloride
Numero CAS:92822-03-2
MF:C12H17ClFN
MW:229.721485853195
MDL:MFCD03840140
CID:858992
PubChem ID:17039492
Update Time:2024-10-26
4-(4-fluorophenyl)methylpiperidine hydrochloride Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4-(4-FLUOROBENZYL)PIPERIDINE HYDROCHLORIDE
- 4-(4-FLUORO-BENZYL)-PIPERIDINE HYDROCHLORIDE
- 4-(4-Fluorobenzyl)piperidine HCl
- Piperidine, 4-[(4-fluorophenyl)methyl]-, hydrochloride (9CI)
- 4-(p-Fluorobenzyl)piperidine hydrochloride
- 92822-03-2
- 4-(4-Fluorobenzyl)piperidine hydrochloride, AldrichCPR
- 4-(4-FLUOROBENZYL)PIPERIDINE HYDROCHLORIDE Salt
- CHEMBL1204355
- 4-(4-fluorophenylmethyl)piperidine HCl salt
- PD181765
- DB-014359
- DB-106003
- 4-(4-Fluorobenzyl)piperidineHydrochloride
- DL-0726
- AKOS015891419
- A1-50279
- AR1826
- 193357-52-7
- 4-(4-fluorobenzyl)-piperidine hydrochloride
- CS-0045397
- F9995-3600
- OJKWWANXBGLGQN-UHFFFAOYSA-N
- 4-(4'-FLUOROBENZYL)PIPERIDINE HYDROCHLORIDE
- 4-[(4-fluorophenyl)methyl]piperidine;hydrochloride
- DTXSID30588780
- EN300-1215324
- 4-[(4-Fluorophenyl)methyl]piperidine--hydrogen chloride (1/1)
- SY046053
- Piperidine, 4-[(4-fluorophenyl)methyl]-, hydrochloride
- 4-[(4-fluorophenyl)methyl]piperidine Hydrochloride
- AB16392
- C12H17ClFN
- SCHEMBL4247331
- MFCD03840140
- 4-(4-fluorophenyl)methylpiperidine hydrochloride
-
- MDL: MFCD03840140
- Inchi: 1S/C12H16FN.ClH/c13-12-3-1-10(2-4-12)9-11-5-7-14-8-6-11;/h1-4,11,14H,5-9H2;1H
- Chiave InChI: OJKWWANXBGLGQN-UHFFFAOYSA-N
- Sorrisi: Cl.FC1C=CC(CC2CCNCC2)=CC=1
Proprietà calcolate
- Massa esatta: 229.10300
- Massa monoisotopica: 229.1033554g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 15
- Conta legami ruotabili: 2
- Complessità: 158
- Conteggio di unità legate in modo Covalent: 2
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 12Ų
Proprietà sperimentali
- PSA: 12.03000
- LogP: 3.49860
4-(4-fluorophenyl)methylpiperidine hydrochloride Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| AstaTech | AR1826-1/G |
4-(4-FLUOROBENZYL)PIPERIDINE HYDROCHLORIDE |
92822-03-2 | 95% | 1g |
$33 | 2023-09-16 | |
| AstaTech | AR1826-5/G |
4-(4-FLUOROBENZYL)PIPERIDINE HYDROCHLORIDE |
92822-03-2 | 95% | 5/G |
$120 | 2022-06-01 | |
| AstaTech | AR1826-25/G |
4-(4-FLUOROBENZYL)PIPERIDINE HYDROCHLORIDE |
92822-03-2 | 95% | 25/G |
$420 | 2022-06-01 | |
| Alichem | A129000176-10g |
4-(4-Fluorobenzyl)piperidine hydrochloride |
92822-03-2 | 97% | 10g |
$194.68 | 2023-08-31 | |
| Alichem | A129000176-25g |
4-(4-Fluorobenzyl)piperidine hydrochloride |
92822-03-2 | 97% | 25g |
$443.42 | 2023-08-31 | |
| Chemenu | CM120296-5g |
4-(4-Fluorobenzyl)piperidine Hydrochloride |
92822-03-2 | 95% | 5g |
$102 | 2021-08-06 | |
| Chemenu | CM120296-10g |
4-(4-Fluorobenzyl)piperidine Hydrochloride |
92822-03-2 | 95% | 10g |
$199 | 2021-08-06 | |
| Chemenu | CM120296-25g |
4-(4-Fluorobenzyl)piperidine Hydrochloride |
92822-03-2 | 95% | 25g |
$411 | 2021-08-06 | |
| TRC | F247706-100mg |
4-[(4-Fluorophenyl)methyl]piperidine Hydrochloride |
92822-03-2 | 100mg |
$ 50.00 | 2022-06-05 | ||
| TRC | F247706-500mg |
4-[(4-Fluorophenyl)methyl]piperidine Hydrochloride |
92822-03-2 | 500mg |
$ 65.00 | 2022-06-05 |
4-(4-fluorophenyl)methylpiperidine hydrochloride Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ; overnight, rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Hydrogen , Hydrochloric acid , Sulfuric acid Catalysts: Palladium Solvents: Ethanol , Water ; 10 bar, 30 °C; 10 bar, 60 °C
Riferimento
- Convenient, benign and scalable synthesis of 2- and 4-substituted benzylpiperidines, European Journal of Organic Chemistry, 2004, (17), 3623-3632
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 1 h, 25 °C
Riferimento
- Synthesis method of nitrogen-containing heterocyclic compounds and intermediates obtaining by photochemical reaction, China, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Acetic acid , Hydrogen Catalysts: Palladium Solvents: Methanol ; 4 h, 40 - 50 psi, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
Riferimento
- Preparation of aroylpiperidines and -piperazines as inhibitors of p38 kinase., World Intellectual Property Organization, , ,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Acetic acid , Hydrogen Catalysts: Palladium Solvents: Methanol ; 4 h, 40 - 50 psi, rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ; rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ; rt
Riferimento
- Preparation of piperidinylcarbonyl- and piperazinylcarbonylindolylglyoxylates and -amides as inhibitors of p38-α kinase, World Intellectual Property Organization, , ,
Metodo di produzione 6
Condizioni di reazione
Riferimento
- Preparation of N-aryl-N-(heterocyclylalkyl)piperidinecarboxamides as CCR5 antagonists, World Intellectual Property Organization, , ,
Metodo di produzione 7
Condizioni di reazione
Riferimento
- N-[3-(4-benzylpiperidin-1-yl)propyl]urea compounds, process for producing the same and use thereof for anti-AIDS drugs, World Intellectual Property Organization, , ,
Metodo di produzione 8
Condizioni di reazione
Riferimento
- Preparation of heterocyclic piperidines as modulators of chemokine receptor activity, World Intellectual Property Organization, , ,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 12 h, 60 psi, rt
Riferimento
- 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: A Novel, Potent, and Selective NR1/2B NMDA Receptor Antagonist, Journal of Medicinal Chemistry, 1999, 42(15), 2993-3000
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ; 1 h, rt
Riferimento
- CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives, Bioorganic & Medicinal Chemistry, 2004, 13(2), 397-416
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Acetyl chloride Solvents: Tetrahydrofuran
1.2 Reagents: Cuprous cyanide , Magnesium Solvents: Tetrahydrofuran
1.3 Reagents: Water
1.4 Reagents: Ammonium chloride Solvents: Water
1.5 Solvents: Dichloromethane
1.6 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate
1.7 Reagents: Hydrochloric acid Solvents: Acetic acid
1.8 Solvents: Water
1.9 Solvents: Diethyl ether
1.10 Reagents: Potassium hydroxide
1.11 Solvents: Diethyl ether
1.12 Reagents: Hydrochloric acid
1.2 Reagents: Cuprous cyanide , Magnesium Solvents: Tetrahydrofuran
1.3 Reagents: Water
1.4 Reagents: Ammonium chloride Solvents: Water
1.5 Solvents: Dichloromethane
1.6 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate
1.7 Reagents: Hydrochloric acid Solvents: Acetic acid
1.8 Solvents: Water
1.9 Solvents: Diethyl ether
1.10 Reagents: Potassium hydroxide
1.11 Solvents: Diethyl ether
1.12 Reagents: Hydrochloric acid
Riferimento
- Synthesis and resolution of racemic eliprodil and evaluation of the enantiomers of eliprodil as NMDA receptor antagonists, Bioorganic & Medicinal Chemistry Letters, 2000, 10(12), 1377-1380
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ; 1 h, rt
Riferimento
- Preparation of N-aryl-N-(heterocyclylalkyl)piperidinecarboxamides as CCR5 antagonists, Canada, , ,
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Acetic acid , Palladium Solvents: Methanol ; 4 h, 40 - 50 psi, rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ; rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ; rt
Riferimento
- Preparation of indolylcarboxamide derivatives as inhibitors of p38 kinase, United States, , ,
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium , Carbon Solvents: Acetic acid , Water ; 1 h, 1 bar, 60 °C
Riferimento
- Hydrogenation of a 4-benzylpyridine derivative over supported precious metal catalysts, Applied Catalysis, 2004, 269(1-2), 249-253
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Acetic acid , Hydrogen Catalysts: Palladium Solvents: Methanol ; 4 h, 40 - 50 psi, rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether
Riferimento
- Preparation of 5-[4-benzylpiperidinyl(piperazinyl)]-indolecarboxamides as inhibitors of p38 kinase, World Intellectual Property Organization, , ,
Metodo di produzione 16
Condizioni di reazione
Riferimento
- A Practical Synthesis of 4-(Substituted-benzyl)piperidines and (±)-3-(Substituted-benzyl)pyrrolidines via a Wittig Reaction, Journal of Organic Chemistry, 1999, 64(10), 3763-3766
Metodo di produzione 17
Condizioni di reazione
Riferimento
- Preparation of imidazolylbenzene compounds and use thereof as medicines, World Intellectual Property Organization, , ,
Metodo di produzione 18
Condizioni di reazione
Riferimento
- Ketanserin analogs: structure-affinity relationships for 5-HT2 and 5-HT1C serotonin receptor binding, Journal of Medicinal Chemistry, 1992, 35(26), 4903-10
Metodo di produzione 19
Condizioni di reazione
Riferimento
- Synthesis, calcium-channel-blocking activity, and antihypertensive activity of 4-(diarylmethyl)-1-[3-(aryloxy)propyl]piperidines and structurally related compounds, Journal of Medicinal Chemistry, 1991, 34(10), 3011-22
Metodo di produzione 20
4-(4-fluorophenyl)methylpiperidine hydrochloride Raw materials
- P-fluorobenzyl chloride
- 1-Piperidinecarboxylic acid, 4-[(4-fluorophenyl)methylene]-,1,1-dimethylethyl ester
- 4-(4-Fluorobenzoyl)pyridine
- 1-Piperidinecarboxylic acid, 4-[(4-fluorophenyl)methyl]-,1,1-dimethylethyl ester
- Pyridine, 4-[(4-fluorophenyl)methyl]-
- Piperidine, 4-[(4-fluorophenyl)methyl]-1-(phenylmethyl)-, hydrochloride
4-(4-fluorophenyl)methylpiperidine hydrochloride Preparation Products
4-(4-fluorophenyl)methylpiperidine hydrochloride Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:92822-03-2)4-(4-fluorophenyl)methylpiperidine hydrochloride
Numero d'ordine:A849538
Stato delle scorte:in Stock
Quantità:25g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 07:25
Prezzo ($):319.0
Email:sales@amadischem.com
4-(4-fluorophenyl)methylpiperidine hydrochloride Letteratura correlata
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
-
Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
-
Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
5. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
92822-03-2 (4-(4-fluorophenyl)methylpiperidine hydrochloride) Prodotti correlati
- 92822-02-1(4-(4-Fluorobenzyl)piperidine)
- 60285-02-1(Piperidine, 4-[(4-fluorophenyl)phenylmethyl]-, hydrochloride)
- 382637-47-0(3-(4-Fluorobenzyl)piperidine)
- 193357-21-0(4-[(3-fluorophenyl)methyl]piperidine hydrochloride)
- 202126-85-0(4-[(3-fluorophenyl)methyl]piperidine)
- 37656-48-7(4-(4-Fluorophenyl)piperidine)
- 104774-94-9(4-(3-Fluorophenyl)piperidine hydrochloride)
- 275815-80-0((3S)-3-[(4-fluorophenyl)methyl]piperidine)
- 193357-52-7(4-(4-Fluorobenzyl)piperidine Hydrobromide)
- 6716-98-9(4-(4-Fluorophenyl)piperidine hydrochloride)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:92822-03-2)4-(4-fluorophenyl)methylpiperidine hydrochloride
Purezza:99%
Quantità:25g
Prezzo ($):319.0